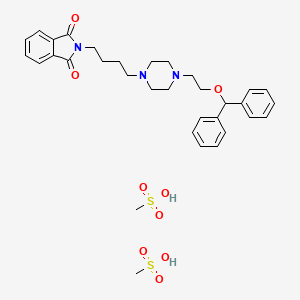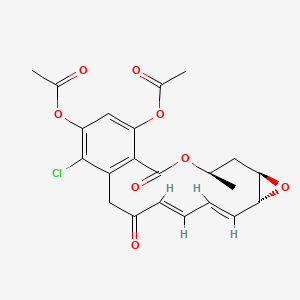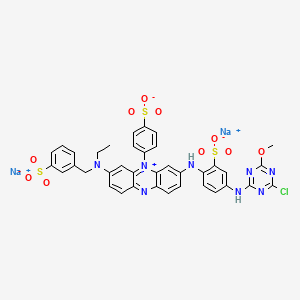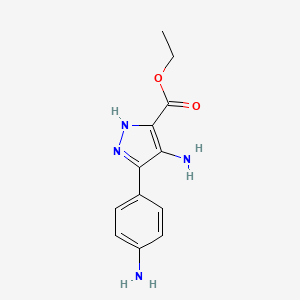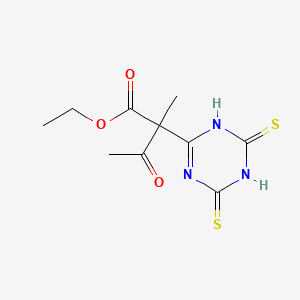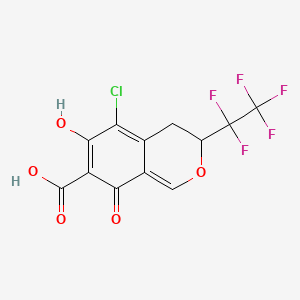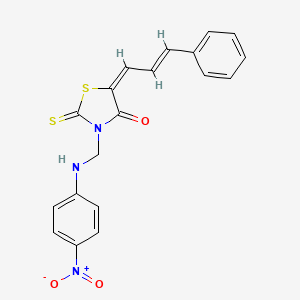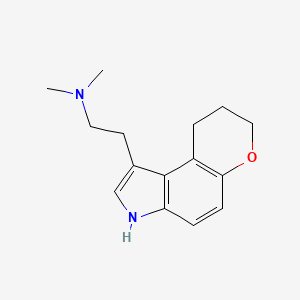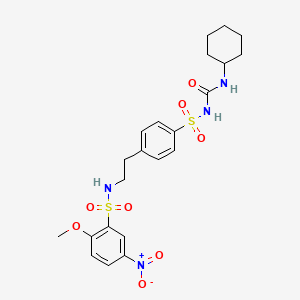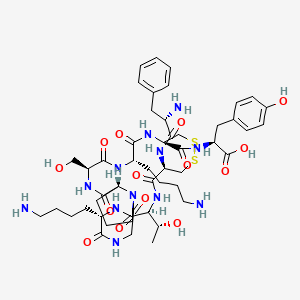
Cdr2.ame(45-50)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdr2.ame(45-50) is a synthetic peptide analog derived from the complementarity-determining region (CDR) of the D1 domain of human CD4. This compound is designed to mimic the structure and function of natural CDRs, which are crucial for the binding of antibodies to antigens. The specific sequence of Cdr2.ame(45-50) is modified to enhance its stability and binding affinity, making it a valuable tool in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdr2.ame(45-50) involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of Cdr2.ame(45-50) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized to minimize waste and maximize yield. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cdr2.ame(45-50) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity. These modifications can enhance the peptide’s utility in various applications .
Wissenschaftliche Forschungsanwendungen
Cdr2.ame(45-50) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, particularly in the context of immune responses.
Medicine: Investigated for its potential as a therapeutic agent in autoimmune diseases and cancer.
Industry: Utilized in the development of diagnostic assays and biosensors.
Wirkmechanismus
Cdr2.ame(45-50) exerts its effects by mimicking the natural CDRs of antibodies, allowing it to bind specifically to target antigens. This binding can block or modulate the activity of the target, leading to various biological effects. The molecular targets and pathways involved include the inhibition of CD4-MHC II interactions and the modulation of T cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CDR3.AME(82-89): Another synthetic peptide analog derived from the CDR3 region of CD4.
CDR2.AME(50-55): A related compound with slight variations in the amino acid sequence.
Uniqueness
Cdr2.ame(45-50) is unique due to its specific sequence and modifications, which confer enhanced stability and binding affinity. These properties make it particularly useful in applications requiring high specificity and stability .
Eigenschaften
CAS-Nummer |
174490-49-4 |
|---|---|
Molekularformel |
C50H74N12O14S2 |
Molekulargewicht |
1131.3 g/mol |
IUPAC-Name |
(2S)-2-[[(6S,9S,12R,17R,20S,23S,26R)-6,20-bis(4-aminobutyl)-12-[[(2S)-2-amino-3-phenylpropanoyl]amino]-9-[(1R)-1-hydroxyethyl]-23-(hydroxymethyl)-2,5,8,11,19,22,25-heptaoxo-14,15-dithia-1,4,7,10,18,21,24-heptazabicyclo[24.3.0]nonacosane-17-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C50H74N12O14S2/c1-28(64)41-49(74)56-33(12-5-7-19-51)43(68)54-24-40(66)62-21-9-14-39(62)48(73)58-36(25-63)45(70)55-34(13-6-8-20-52)44(69)60-37(46(71)57-35(50(75)76)23-30-15-17-31(65)18-16-30)26-77-78-27-38(47(72)61-41)59-42(67)32(53)22-29-10-3-2-4-11-29/h2-4,10-11,15-18,28,32-39,41,63-65H,5-9,12-14,19-27,51-53H2,1H3,(H,54,68)(H,55,70)(H,56,74)(H,57,71)(H,58,73)(H,59,67)(H,60,69)(H,61,72)(H,75,76)/t28-,32+,33+,34+,35+,36+,37+,38+,39-,41+/m1/s1 |
InChI-Schlüssel |
OYERTRYXMHYFQW-VQAKXNOLSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CCCCN)CO)CCCCN)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CCCCN)CO)CCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


